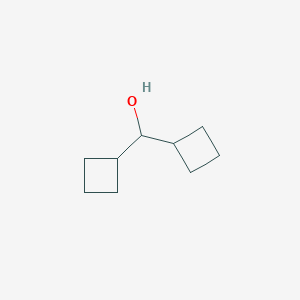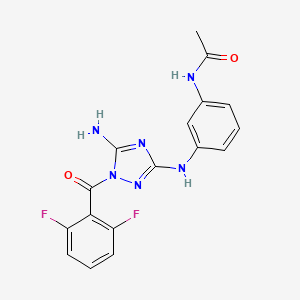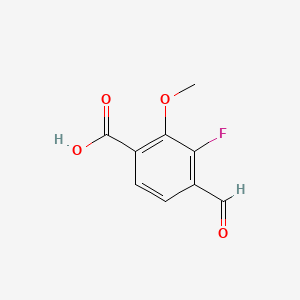
3-Fluoro-4-formyl-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-formyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-formyl-2-methoxybenzoic acid typically involves the introduction of the fluorine, formyl, and methoxy groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with these groups under controlled conditions. For example, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The formyl group can be added through a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst. The fluorine atom can be introduced using fluorinating agents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as halogenation, formylation, and methylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 3-Fluoro-4-formyl-2-methoxybenzoic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Fluoro-4-carboxy-2-methoxybenzoic acid.
Reduction: 3-Fluoro-4-hydroxymethyl-2-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-4-formyl-2-methoxybenzoic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzoic acid derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, fluorinated benzoic acid derivatives are often explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-formyl-2-methoxybenzoic acid depends on its specific application. In general, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets. The formyl group can participate in various chemical reactions, such as forming Schiff bases with amines, which can further interact with biological molecules. The methoxy group can affect the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Formyl-2-methoxybenzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Fluoro-2-methoxybenzoic acid: Similar structure but different positioning of the formyl group, leading to different reactivity and applications.
Uniqueness: 3-Fluoro-4-formyl-2-methoxybenzoic acid is unique due to the combination of fluorine, formyl, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H7FO4 |
|---|---|
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
3-fluoro-4-formyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4H,1H3,(H,12,13) |
Clé InChI |
XFKXEBPFLDXVJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


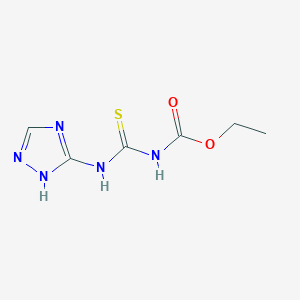
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
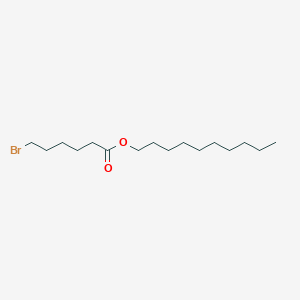
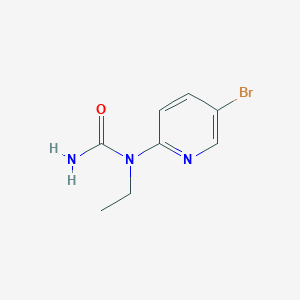

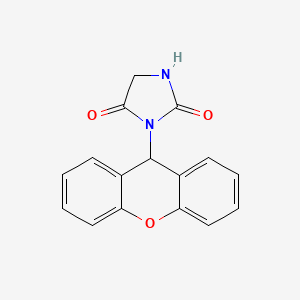
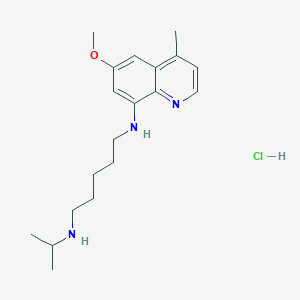
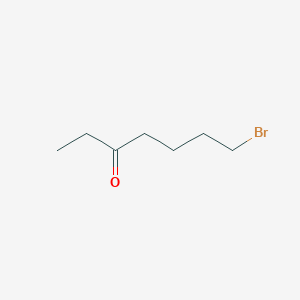
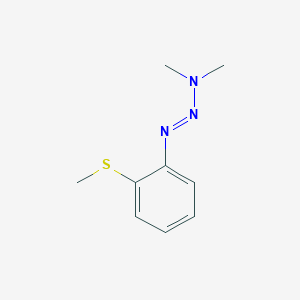
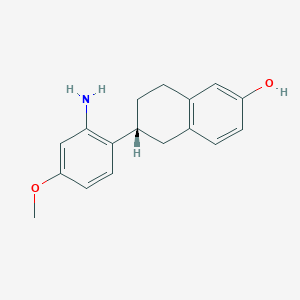
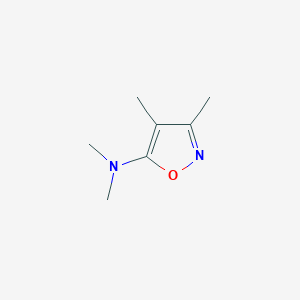
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
